![molecular formula C24H19N3O7S B4052964 methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4052964.png)
methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a methoxycarbonyl group, a nitro group, and a thiazolopyrimidine group. The methoxycarbonyl group is an ester functional group, which consists of a carbonyl group (C=O) and a methoxy group (O-CH3) attached to the same carbon . The nitro group (NO2) is a common functional group in organic chemistry that can contribute to the reactivity of the molecule. The thiazolopyrimidine group is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in a ring structure .
Synthesis Analysis
The synthesis of similar thiazolopyrimidine derivatives has been reported in the literature . These compounds are typically synthesized via three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The specific synthesis route for your compound would likely depend on the exact substituents present in the molecule.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolopyrimidine group suggests that the molecule may have a planar ring structure. The methoxycarbonyl and nitro groups could potentially participate in hydrogen bonding, which could influence the molecule’s structure and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The nitro group is electron-withdrawing, which could make the molecule more reactive towards nucleophilic attack. The ester group could potentially undergo hydrolysis or other reactions typical of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present in the molecule. For example, the presence of the polar nitro and ester groups could influence the compound’s solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
A study explored the synthesis and biological studies of novel biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives , including compounds similar to the one of interest. These derivatives were characterized using various spectroscopic techniques and tested for their in vitro antioxidant, antibacterial, and antifungal activities, indicating their potential in medicinal chemistry research (Maddila et al., 2012).
Another research focused on synthesizing novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone . This study highlighted their anti-inflammatory and analgesic properties, showcasing a method for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Properties
Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against Ehrlich Ascites Carcinoma cells, showing promising results for future cancer therapy research (Hassan et al., 2014).
In a study on condensed heterocyclic compounds , novel thiazolo[3,2‐a]pyrimidines were synthesized and exhibited significant anti-inflammatory activity, highlighting their potential as therapeutic agents (Tozkoparan et al., 1998).
Antioxidant Activity
Research into 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives revealed their significant in vitro antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Kotaiah et al., 2012).
Future Directions
Properties
IUPAC Name |
methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O7S/c1-13-19(23(30)34-3)20(15-7-9-16(10-8-15)22(29)33-2)26-21(28)18(35-24(26)25-13)12-14-5-4-6-17(11-14)27(31)32/h4-12,20H,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEXCCXEQARYRF-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


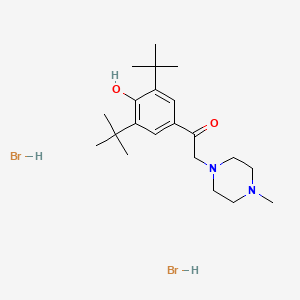
![2-{1-cyclohexyl-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4052901.png)
![(5E)-1-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4052907.png)
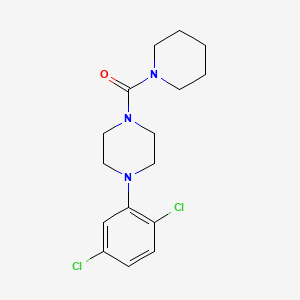
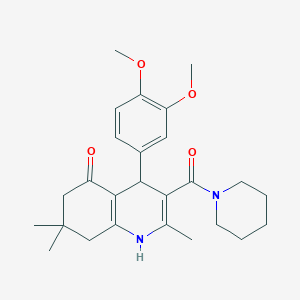
![1-cyclopentyl-3-hydroxy-4-(4-isopropoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4052916.png)
![7-(3-hydroxypropyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4052922.png)
![N-[(1-adamantylamino)carbonothioyl]-2-naphthamide](/img/structure/B4052927.png)
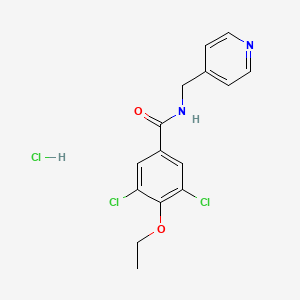
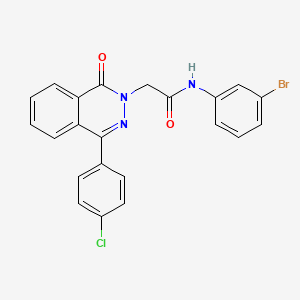
![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4052947.png)
![8-(3-ETHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4052951.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4052972.png)

